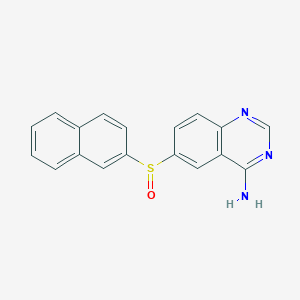
4-Quinazolinamine, 6-(2-naphthalenylsulfinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine is a chemical compound with the molecular formula C18H13N3OS It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with naphthalen-2-ylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine.
Reduction: 6-(Naphthalen-2-ylthio)quinazolin-4-amine.
Substitution: Various alkylated or acylated derivatives of the parent compound.
科学的研究の応用
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways involved in disease processes. For example, it may act as an antagonist of the adenosine A2A receptor, which is implicated in neurodegenerative diseases and cancer .
類似化合物との比較
Similar Compounds
6-Bromo-4-(furan-2-yl)quinazolin-2-amine: Another quinazoline derivative with potential therapeutic applications.
6-(Naphthalen-2-ylthio)quinazolin-4-amine: A reduced form of the parent compound with different chemical properties.
6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine: An oxidized form with distinct biological activities.
Uniqueness
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and research tools.
特性
CAS番号 |
52979-17-6 |
|---|---|
分子式 |
C18H13N3OS |
分子量 |
319.4 g/mol |
IUPAC名 |
6-naphthalen-2-ylsulfinylquinazolin-4-amine |
InChI |
InChI=1S/C18H13N3OS/c19-18-16-10-15(7-8-17(16)20-11-21-18)23(22)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H2,19,20,21) |
InChIキー |
WKTNHYNLNBRPTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=CN=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















